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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML145, a selective

antagonist of the G protein-coupled receptor 35 (GPR35), to investigate neuronal activity. This

document includes detailed protocols for key experiments, quantitative data on ML145 and

other relevant ligands, and diagrams of associated signaling pathways and experimental

workflows.

Introduction to ML145 and GPR35 in Neuronal
Function
G protein-coupled receptor 35 (GPR35) is an orphan receptor that is increasingly recognized

for its role in the central nervous system. Expressed in various neuronal populations, including

those in the hippocampus, GPR35 is implicated in the modulation of synaptic transmission and

neuronal excitability.[1] The study of GPR35 has been facilitated by the development of specific

pharmacological tools, such as ML145.

ML145 is a potent and selective antagonist of human GPR35, with a reported IC50 of

approximately 20.1 nM.[2][3] It displays over 1000-fold selectivity for GPR35 over the related

GPR55 receptor.[2][4] It is important to note that ML145 exhibits species-specific activity, with

significantly lower potency at rodent GPR35 orthologs. This makes it an ideal tool for studying

human GPR35 in recombinant systems or human-derived cells, but requires careful

consideration when used in rodent models.
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Quantitative Data: Ligand Affinities and Potencies at
GPR35
The following table summarizes the binding affinities and functional potencies of ML145 and

other common GPR35 ligands. This data is essential for designing experiments and

interpreting results.

Compound Action Species Assay Type
Potency
(IC50/EC50)

Reference

ML145 Antagonist Human
β-arrestin

recruitment
~20.1 nM

Rodent
β-arrestin

recruitment

Low

micromolar /

Ineffective

Zaprinast Agonist Human
β-arrestin

recruitment
Micromolar

Rat
β-arrestin

recruitment

Sub-

micromolar

Kynurenic

Acid
Agonist Human

β-arrestin

recruitment

High

micromolar

Pamoic Acid Agonist Human
G protein

activation
~3.6 nM

Rodent
G protein

activation

Very low

potency

CID-2745687 Antagonist Human
β-arrestin

recruitment
~10-20 nM

Rodent
β-arrestin

recruitment
Ineffective

Signaling Pathways of GPR35 in Neurons
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GPR35 activation in neurons can trigger multiple downstream signaling cascades, primarily

through Gαi/o and Gα13 G-proteins, as well as through β-arrestin-mediated pathways. These

pathways can ultimately influence ion channel activity, gene expression, and other cellular

processes, thereby modulating neuronal function.
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Caption: GPR35 Signaling Pathways in Neurons.

Experimental Workflow: Investigating ML145 Effects
on Neuronal Activity
The following diagram outlines a typical experimental workflow for characterizing the effect of

ML145 on neuronal activity using primary hippocampal neurons and electrophysiology.
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Caption: Experimental workflow for studying ML145.
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Detailed Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from

embryonic day 18 (E18) rat pups.

Materials:

E18 pregnant Sprague-Dawley rat

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

Poly-D-lysine coated culture plates or coverslips

Trypsin-EDTA (0.25%)

Fetal Bovine Serum (FBS)

DNase I

Sterile dissection tools

Procedure:

Euthanize the pregnant rat according to institutional guidelines and harvest the E18

embryos.

Dissect the hippocampi from the embryonic brains in ice-cold HBSS.

Transfer the hippocampi to a tube containing 0.25% trypsin-EDTA and incubate for 15

minutes at 37°C.

Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate the

trypsin.
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Add DNase I to a final concentration of 0.1 mg/mL and gently triturate the tissue with a fire-

polished Pasteur pipette until a single-cell suspension is achieved.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in supplemented Neurobasal medium.

Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density.

Incubate the cultures at 37°C in a 5% CO2 humidified incubator.

After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal

medium. Repeat this every 3-4 days.

Protocol 2: Electrophysiological Recording of Neuronal
Activity in Hippocampal Slices
This protocol details the procedure for whole-cell patch-clamp recordings from neurons in acute

hippocampal slices to assess the effects of ML145.

Materials:

Adult rat or mouse

Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

Standard aCSF for recording

Vibrating microtome

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for patch pipettes

Internal solution for patch pipettes (e.g., K-gluconate based)

GPR35 agonist (e.g., Zaprinast)
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ML145

Procedure:

Anesthetize and decapitate the animal according to institutional guidelines.

Rapidly dissect the brain and place it in ice-cold cutting solution.

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating

microtome.

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover

for at least 1 hour at room temperature.

Place a slice in the recording chamber of the patch-clamp setup and continuously perfuse

with oxygenated aCSF at a constant flow rate.

Identify neurons for recording using differential interference contrast (DIC) microscopy.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled

with internal solution.

Establish a whole-cell patch-clamp configuration on a target neuron.

Record baseline neuronal activity (e.g., spontaneous firing rate, resting membrane potential,

postsynaptic potentials) for a stable period.

Apply a GPR35 agonist (e.g., 10 µM Zaprinast) to the bath and record the change in

neuronal activity.

After the agonist effect has stabilized, co-apply ML145 (e.g., 1 µM) with the agonist and

record the reversal of the agonist's effect.

To generate a dose-response curve, apply increasing concentrations of ML145 in the

presence of a fixed concentration of the agonist.

Protocol 3: β-Arrestin Recruitment Assay
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This protocol describes a common method to quantify the antagonist effect of ML145 on

GPR35 using a commercially available β-arrestin recruitment assay system (e.g.,

PathHunter®).

Materials:

HEK293 cells stably co-expressing human GPR35 tagged with a ProLink™ tag and β-

arrestin tagged with an Enzyme Acceptor (EA) fragment.

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS)

GPR35 agonist (e.g., Zaprinast)

ML145

Detection reagents for the enzyme complementation system

Luminometer

Procedure:

Seed the engineered HEK293 cells in a white, clear-bottom 96-well or 384-well plate and

incubate overnight.

Prepare a dilution series of ML145 in assay buffer.

Prepare a solution of the GPR35 agonist at a concentration that elicits a submaximal

response (e.g., EC80).

Remove the culture medium from the cells and replace it with assay buffer.

Add the ML145 dilutions to the wells and incubate for a pre-determined time (e.g., 30

minutes) at 37°C.

Add the agonist solution to the wells (in the continued presence of ML145) and incubate for

60-90 minutes at 37°C.
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Add the detection reagents according to the manufacturer's instructions and incubate for 60

minutes at room temperature in the dark.

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition of the agonist response by ML145 at each concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion
ML145 is a valuable pharmacological tool for elucidating the role of GPR35 in neuronal

function. The protocols and data presented in these application notes provide a framework for

researchers to design and execute experiments to investigate the impact of GPR35 modulation

on neuronal activity. The provided signaling pathway and experimental workflow diagrams offer

a visual guide to the complex processes involved. Careful consideration of the species-

selectivity of ML145 is crucial for the successful design and interpretation of experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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